

Cyclobenzaprine JAK1-STAT3-WDHD1 signaling pathway cancer research

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Cyclobenzaprine Hydrochloride

CAS No.: 6202-23-9

Cat. No.: S524709

Get Quote

Quantitative Data Summary

The anti-cancer effects of cyclobenzaprine were characterized through a series of *in vitro* and *in vivo* assays.

Table 1: *In Vitro* Anti-Cancer Effects of Cyclobenzaprine in ESCC Cell Lines

Assay Type	Cell Lines Used	Key Findings	Dependency
Cell Viability (CCK-8)	KYSE150, Eca109	Significant inhibition of proliferation	Time- and Dose-dependent [1]
Colony Formation	KYSE150, Eca109	Inhibited proliferative ability	Dose-dependent [1]
Migration (Transwell, Scratch)	KYSE150, Eca109	Suppressed migratory ability	Dose-dependent [1]

Table 2: *In Vivo* and Mechanistic Findings

Investigation Area	Experimental Model	Key Findings
In Vivo Efficacy	Tumor-bearing nude mice	Significant inhibition of ESCC tumor growth [1]
Safety Profile	Nude mice (histological exam)	No significant damage to heart, liver, spleen, lungs, or kidneys [1]
Core Mechanism	DARTS & CETSA assays	Cyclobenzaprine directly binds to JAK1 protein [1]
Downstream Target	Proteomics, RT-PCR, WB	Downregulates WDHD1 expression via JAK1-STAT3 axis [1]
Pathway Specificity	Pathway analysis	JAK1-STAT3 specific; not JAK2-STAT3 or PI3K-Akt-mTOR [1]
DNA Damage Response	Comet assay	Induced DNA damage following WDHD1 knockdown or Flexeril exposure [1]

Experimental Protocols

The following is a detailed methodology for the key experiments cited in the study [1].

1. Cell Viability and Proliferation Assays

- **Purpose:** To assess the inhibitory effect of cyclobenzaprine on ESCC cell growth.
- **Cell Lines:** Human ESCC cell lines KYSE150 and Eca109.
- **Reagent:** Cell Counting Kit-8 (CCK-8).
- **Procedure:**
 - Seed cells in 96-well plates.
 - Treat with a gradient of cyclobenzaprine concentrations for 24, 48, and 72 hours.
 - Add CCK-8 solution to each well and incubate for 1-4 hours.
 - Measure the absorbance at 450 nm using a microplate reader.
- **Additional Proliferation Assay:** For the plate colony formation assay, a low density of cells is seeded and treated with the drug for 10-14 days. Colonies are then fixed, stained, and counted.

2. Migration Assays

- **Purpose:** To evaluate the effect of cyclobenzaprine on ESCC cell migration.
- **Scratch Assay:**
 - Create a confluent monolayer of cells and scratch a wound using a pipette tip.
 - Wash off detached cells and add fresh medium containing cyclobenzaprine.
 - Monitor and image cell migration into the scratch area at regular intervals (0, 24, 48 hours).
- **Transwell Assay:**
 - Seed serum-starved cells in the upper chamber of a Transwell insert with a porous membrane.
 - Add medium with cyclobenzaprine to the upper chamber and place the insert into a lower chamber containing medium with fetal bovine serum as a chemoattractant.
 - After incubation, remove non-migrated cells from the upper membrane surface. Fix, stain, and image the migrated cells on the lower surface.

3. Target Identification and Binding Assays

- **Purpose:** To confirm the direct physical interaction between cyclobenzaprine and the JAK1 protein.
- **Drug Affinity Responsive Target Stability (DARTS) Assay:**
 - Incubate cell lysates with cyclobenzaprine or a control.
 - Digest the lysate-prodrug mixture with pronase. The binding of the drug to its target (JAK1) will protect it from proteolysis.
 - Detect the protected protein (JAK1) by western blotting.
- **Cellular Thermal Shift Assay (CETSA):**
 - Treat live cells with cyclobenzaprine or vehicle control.
 - Heat the cell aliquots to different temperatures to denature proteins.
 - Centrifuge to separate soluble (stable) protein from insoluble (aggregated) protein.
 - Analyze the soluble fraction by western blotting for JAK1. A shift in thermal stability (more JAK1 remains soluble at higher temperatures in the drug-treated group) indicates direct binding.

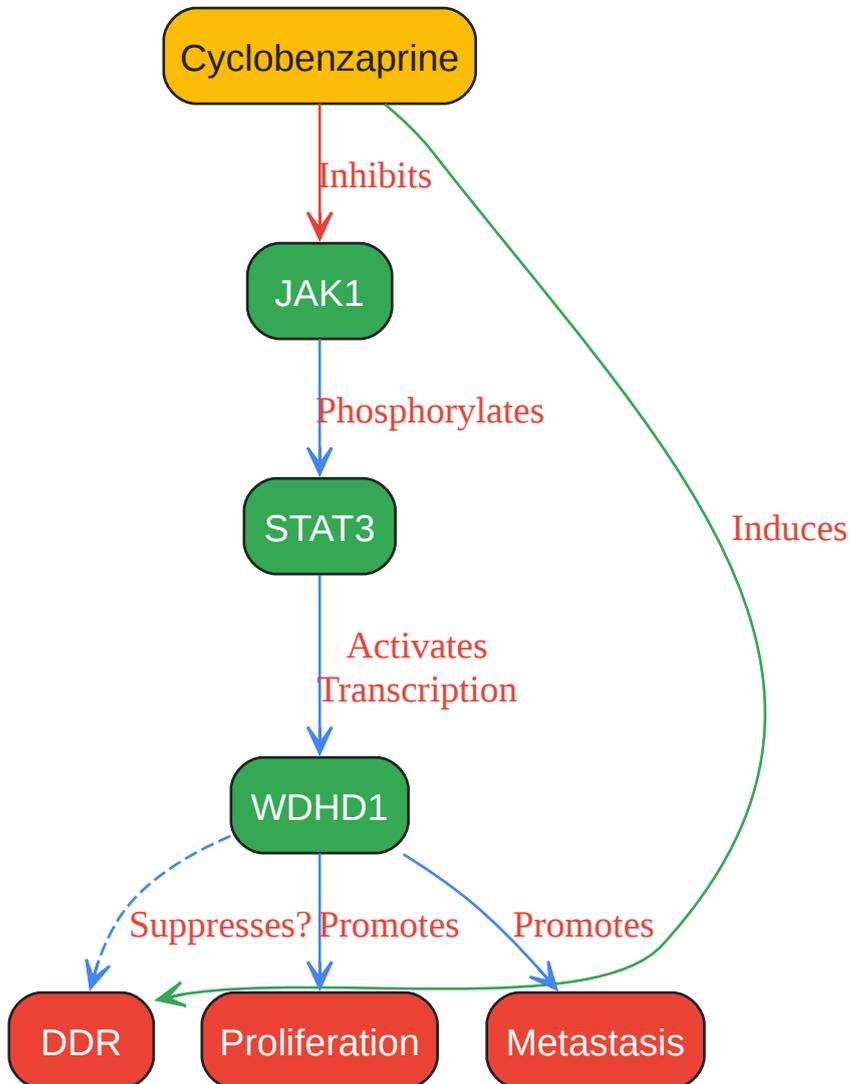
4. In Vivo Efficacy Study

- **Purpose:** To validate the anti-cancer effect of cyclobenzaprine in a live animal model.
- **Animal Model:** Tumor-bearing nude mice.
- **Procedure:**
 - Subcutaneously inject ESCC cells to form tumors.
 - Once tumors are palpable, randomize mice into control and treatment groups.
 - Administer cyclobenzaprine or vehicle control via a specified route (e.g., intraperitoneal injection or oral gavage) for the duration of the study.
 - Regularly monitor and measure tumor volume and body weight.
 - At the endpoint, euthanize the animals, excise and weigh tumors.
 - Collect major organs (heart, liver, spleen, lungs, kidneys) for histological examination (H&E staining) to assess potential toxicity.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed molecular mechanism and the key experimental workflow used in the study.

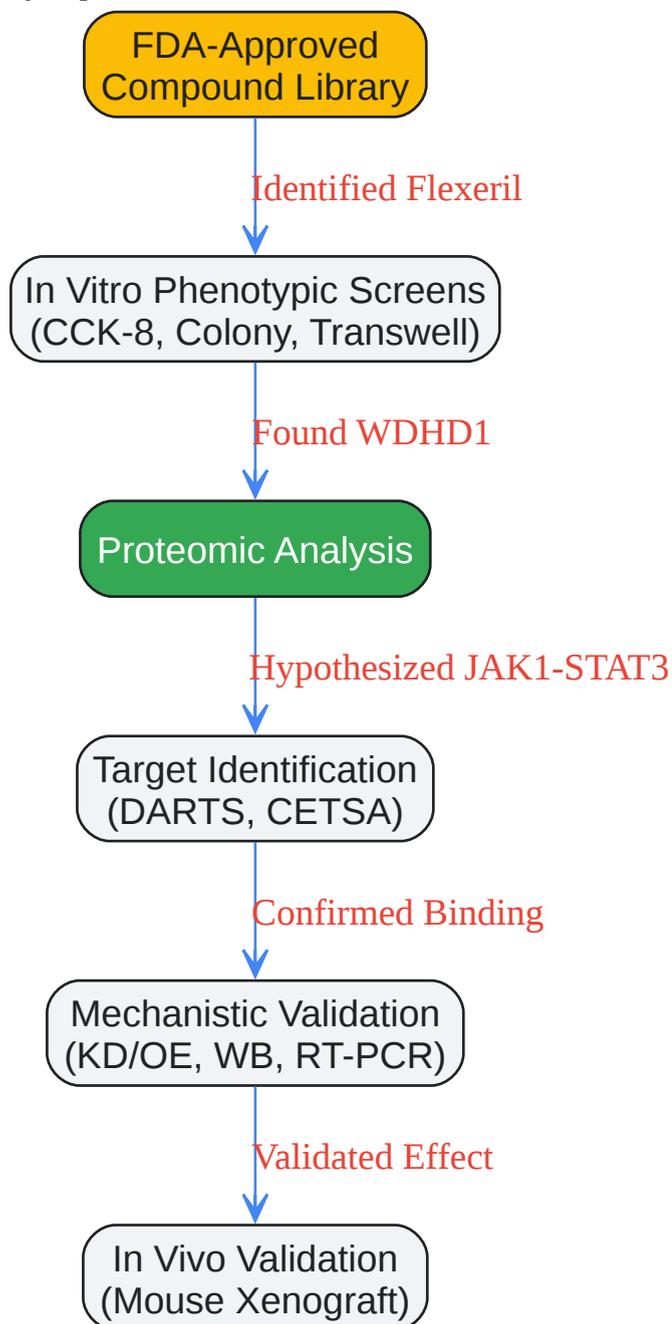
Cyclobenzaprine inhibits the JAK1-STAT3-WDHD1 axis



[Click to download full resolution via product page](#)

Cyclobenzaprine inhibits JAK1, blocking STAT3 activation and WDHD1 expression, suppressing proliferation and metastasis while inducing DNA damage [1].

Key experimental workflow for mechanism validation



[Click to download full resolution via product page](#)

Experimental workflow from compound screening to in vivo validation, showing key steps for confirming cyclobenzaprine's mechanism of action [1].

Key Research Implications

- **Drug Repurposing Potential:** Cyclobenzaprine, an already FDA-approved drug, could be rapidly repositioned as an anti-cancer therapeutic, potentially reducing development time and costs [1].
- **Novel Mechanism:** The discovery of the **JAK1-STAT3-WDHD1** axis provides a new signaling pathway for targeted therapy, especially in ESCC. The role of WDHD1 in cancer, particularly in the DNA damage response, merits deeper investigation [1].
- **Therapeutic Specificity:** The study highlights that cyclobenzaprine's effect is specific to the JAK1-STAT3 pathway and not JAK2-STAT3, which may lead to a more targeted therapeutic profile with fewer off-target effects [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Exploring the novel role and mechanistic insights of ... [sciencedirect.com]

To cite this document: Smolecule. [Cyclobenzaprine JAK1-STAT3-WDHD1 signaling pathway cancer research]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b524709#cyclobenzaprine-jak1-stat3-wdhd1-signaling-pathway-cancer-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com